6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride
Description
6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core substituted with a stereospecific (3S,4S)-4-methylpyrrolidine moiety and a tetrahydropyran-4-yl group. The hydrochloride salt enhances its aqueous solubility, making it pharmacologically relevant for drug development .
Properties
IUPAC Name |
6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2.ClH/c1-9-6-16-7-11(9)13-18-14-12(15(21)19-13)8-17-20(14)10-2-4-22-5-3-10;/h8-11,16H,2-7H2,1H3,(H,18,19,21);1H/t9-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEAXTVMNIFIAX-FOKYBFFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082745-60-5 | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3S,4S)-4-methyl-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082745-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride, also known as PF-04447943, is a novel compound primarily investigated for its potential in treating cognitive disorders, particularly Alzheimer's disease. This compound functions as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that regulates intracellular levels of cyclic guanosine monophosphate (cGMP).
- Molecular Formula : C15H22ClN5O2
- Molecular Weight : 339.82 g/mol
- CAS Number : 1082745-60-5
PF-04447943 selectively inhibits PDE9A, leading to elevated levels of cGMP in the brain and cerebrospinal fluid (CSF). This elevation is crucial for enhancing synaptic plasticity and cognitive functions. The compound has shown significant efficacy in various rodent models, demonstrating procognitive activity and synaptic stabilization in transgenic mouse models associated with Alzheimer's disease .
In Vitro Studies
In vitro assays have demonstrated that PF-04447943 effectively inhibits PDE9A with high selectivity compared to other phosphodiesterases. The compound's ability to elevate cGMP levels has been linked to improved neuronal signaling pathways that are often disrupted in neurodegenerative diseases.
In Vivo Studies
In vivo studies using rodent models have provided substantial evidence supporting the cognitive-enhancing effects of PF-04447943:
- Cognitive Enhancement : The compound has been shown to improve performance in memory tasks, indicating its potential as a therapeutic agent for cognitive impairments .
- Synaptic Stabilization : In APP transgenic mice, PF-04447943 facilitated synaptic stabilization, which is vital for maintaining cognitive functions .
Case Studies
Several studies have highlighted the effectiveness of PF-04447943:
- Rodent Models : A study reported that administration of PF-04447943 resulted in significant improvements in memory retention and learning capabilities in aged rodents .
- Alzheimer’s Disease Models : In transgenic mice models for Alzheimer's, the compound showed a marked reduction in amyloid plaque formation, which is a hallmark of the disease .
Data Table: Summary of Biological Activities
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Neuronal Cell Lines | Selective PDE9A inhibition; increased cGMP levels |
| In Vivo | Rodent Models | Improved memory performance; synaptic stabilization |
| Transgenic Mice | APP Transgenic Models | Reduced amyloid plaque formation; cognitive benefits |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Differences
Pharmacological Implications
Solubility: The hydrochloride salt of the target compound likely surpasses neutral analogs (e.g., pyrido-pyrimidinones in –2) in aqueous solubility, critical for oral bioavailability.
Stereochemistry: The (3S,4S)-pyrrolidine configuration may confer higher target specificity compared to non-chiral analogs like 41b or 52b .
Substituent Effects: The tetrahydro-2H-pyran-4-yl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., thieno-pyrimidine in ) may hinder membrane permeability . Halogenated derivatives () show stronger target binding but carry higher toxicity risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including coupling of pyrrolidine and pyran intermediates followed by cyclization. Critical steps involve maintaining stereochemical integrity (3S,4S configuration) using chiral catalysts or enantiopure precursors. A 52.7% yield was reported using hydrogen chloride in water at 0–50°C for 2.3 hours, with heating to 50°C to dissolve precipitates . Solvent selection (e.g., acetonitrile for coupling) and pH control (using ammonium acetate buffer at pH 6.5) are essential for purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic and analytical methods:
| Technique | Application | Example |
|---|---|---|
| 1H/13C NMR | Confirm stereochemistry and substituent positions | Compare coupling constants (e.g., J-values for pyrrolidine protons) |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) | |
| Elemental Analysis | Verify stoichiometry (e.g., C, H, N percentages) | |
| HPLC-MS | Assess purity and detect residual solvents |
Q. How can researchers address solubility and stability challenges during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers can be improved using acidic conditions (e.g., 1.0 M HCl) or co-solvents like DMSO (≤1% v/v). Stability studies should assess degradation under varying pH (e.g., pH 6.5 ammonium acetate buffer) and temperatures (4°C vs. room temperature). Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What strategies are recommended for achieving enantiopure synthesis of the (3S,4S)-pyrrolidine moiety?
- Methodological Answer : Use chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid) or asymmetric catalysis (e.g., Jacobsen epoxidation for precursor intermediates). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Training in stereoselective synthesis, as outlined in chemical biology methods courses, is critical .
Q. How can biological target profiling be systematically designed for this compound?
- Methodological Answer :
In vitro assays : Screen against kinase panels (e.g., EGFR, BTK) using fluorescence polarization assays.
Cellular studies : Evaluate cytotoxicity in cancer cell lines (e.g., leukemia) with IC50 determination via MTT assays.
Docking simulations : Use AutoDock Vina to predict binding modes to ATP-binding pockets, guided by pyrazolo[3,4-d]pyrimidine scaffold interactions .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer : Cross-validate results using orthogonal methods. For example, if cytotoxicity varies across cell lines:
- Replicate assays under standardized conditions (e.g., serum-free media).
- Perform transcriptomic profiling to identify off-target effects.
- Analyze batch-to-batch compound purity via LC-MS .
Q. What computational tools are suitable for modeling the compound’s interactions with membrane proteins?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with COMSOL Multiphysics for membrane permeability modeling. AI-driven tools like AlphaFold can predict protein conformations, while DFT calculations optimize ligand-binding energy .
Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use enzyme-mediated catalysis (e.g., lipases for ester hydrolysis) to reduce waste, as demonstrated in enzyme etching methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
